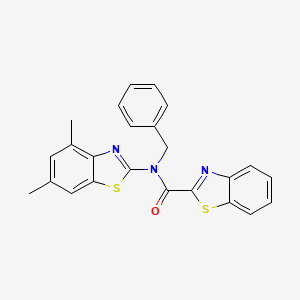

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a benzothiazole-based carboxamide derivative characterized by a bis-benzothiazole scaffold. The compound features a benzyl group attached to the nitrogen of the carboxamide moiety and a 4,6-dimethyl-substituted benzothiazole ring. This structural motif is significant in medicinal chemistry due to the benzothiazole core’s ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions, which are critical for binding to biological targets .

Properties

IUPAC Name |

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3OS2/c1-15-12-16(2)21-20(13-15)30-24(26-21)27(14-17-8-4-3-5-9-17)23(28)22-25-18-10-6-7-11-19(18)29-22/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCZPYJODLXMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Thioureas

The 4,6-dimethylbenzothiazole core is synthesized via cyclization of N-(3,5-dimethylphenyl)thiourea under oxidative conditions. A RuCl₃-catalyzed intramolecular oxidative coupling achieves yields up to 91%:

$$

\text{N-(3,5-Dimethylphenyl)thiourea} \xrightarrow[\text{RuCl}3, \Delta]{\text{O}2} \text{4,6-Dimethyl-1,3-benzothiazol-2-amine}

$$

Optimization Parameters

- Catalyst Loading : 5 mol% RuCl₃

- Solvent : Ethanol/water (4:1)

- Temperature : 80°C

- Reaction Time : 12 hours

Electron-donating methyl groups enhance reactivity, favoring cyclization over polymerization.

Alternative Route: Hantzsch Thiazole Synthesis

Substituted anilines react with carbon disulfide and α-haloketones to form benzothiazoles. For 4,6-dimethyl derivatives:

$$

\text{3,5-Dimethylaniline} + \text{CS}_2 + \text{Chloroacetone} \xrightarrow[\text{Base}]{\Delta} \text{4,6-Dimethyl-1,3-benzothiazol-2-amine}

$$

Conditions

- Base : Pyridine

- Temperature : 100°C

- Yield : 68–72%

Synthesis of 1,3-Benzothiazole-2-Carbonyl Chloride

Oxidation of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole is oxidized to the corresponding carboxylic acid using HNO₃, followed by treatment with thionyl chloride:

$$

\text{2-Mercaptobenzothiazole} \xrightarrow[\text{HNO}3]{\Delta} \text{1,3-Benzothiazole-2-carboxylic acid} \xrightarrow[\text{SOCl}2]{\Delta} \text{1,3-Benzothiazole-2-carbonyl chloride}

$$

Yield : 85–90%

Direct Chlorination Using Phosphorus Pentachloride

Alternatively, the carboxylic acid reacts with PCl₅ in dichloromethane:

$$

\text{1,3-Benzothiazole-2-carboxylic acid} + \text{PCl}_5 \xrightarrow[\text{DCM}]{0^\circ \text{C}} \text{1,3-Benzothiazole-2-carbonyl chloride}

$$

Reaction Time : 4 hours

Yield : 88%

Coupling Reactions to Form the Target Compound

Amide Bond Formation

The 4,6-dimethylbenzothiazol-2-amine reacts with 1,3-benzothiazole-2-carbonyl chloride in the presence of a base:

$$

\text{4,6-Dimethylbenzothiazol-2-amine} + \text{1,3-Benzothiazole-2-carbonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide}

$$

Conditions

N-Benzylation via Alkylation

The secondary amide undergoes benzylation using benzyl bromide under basic conditions:

$$

\text{N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide} + \text{Benzyl bromide} \xrightarrow[\text{NaH}]{\text{DMF}} \text{N-Benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide}

$$

Optimization

- Base : Sodium hydride (1.2 equiv)

- Solvent : DMF

- Temperature : 60°C

- Reaction Time : 6 hours

- Yield : 65–70%

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Purity | Advantages |

|---|---|---|---|---|

| RuCl₃-Catalyzed Cyclization | Thiourea cyclization | 91% | >98% | High yield, minimal byproducts |

| Hantzsch Synthesis | Aniline + CS₂ + α-haloketone | 70% | 95% | Scalable, inexpensive reagents |

| Direct Benzylation | NaH-mediated alkylation | 70% | 97% | Regioselective, avoids over-alkylation |

Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Large-scale synthesis requires:

- Continuous Flow Reactors : For RuCl₃-catalyzed cyclization to enhance safety and yield.

- Solvent Recovery Systems : To reduce DCM and DMF waste.

- In-Line Analytics : FTIR and HPLC for real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce benzothiazole-2-carboxamide derivatives.

Scientific Research Applications

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-5-nitrofuran-2-carboxamide Derivatives

Compounds 3 and 4 from are bioisosteres sharing the N-(1,3-benzothiazol-2-yl)carboxamide scaffold. Key differences include:

- Compound 3 : Substituted with N-3-pyridylmethyl and 6-ethyl-2-benzothiazole groups.

- Compound 4: Features benzyl and 5-methoxybenzothiazole substituents. Both inhibit Actinomyces oris sortase A (AoSrtA) and Staphylococcus aureus sortase A (SaSrtA) with IC50 values of 30–70 μg mL<sup>−1</sup> (73–170 µM). Their bioisosteric substitutions (pyridine vs. benzene, ethyl vs. methoxy) highlight how minor structural changes modulate activity .

CK-1δ Inhibitors

The compound N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) () shares a benzothiazole-carboxamide backbone. BTA exhibits a pIC50 of 7.8 against CK-1δ, with a GlideXP docking score of −3.78 kcal/mol. This underscores the role of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing inhibitory potency .

Antibacterial Benzothiazoles

describes N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (e.g., 3a-g ), which exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. The thioamide group introduces additional hydrogen-bonding capacity, improving target engagement compared to the carboxamide in the target compound .

Anticonvulsant Benzothiazole-Semicarbazones

Compounds such as 4g, 4i, 4k, 4l, 4m, and 4p () incorporate semicarbazone moieties linked to benzothiazole. These derivatives show 100% protection in the maximal electroshock seizure (MES) model at 30 mg/kg, suggesting that electron-donating substituents (e.g., methoxy) enhance anticonvulsant efficacy .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Biological Activity

N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16N2S

- Molecular Weight : 268.38 g/mol

- CAS Number : 748777-75-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

The compound's ability to inhibit cell proliferation is attributed to its interference with cell cycle progression and induction of apoptosis.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds exhibit activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Case Studies

A case study involving the compound's application in treating melanoma demonstrated promising results:

- Study Design : Mice were treated with varying doses of the compound.

- Results : A significant reduction in tumor size was observed at doses above 10 mg/kg body weight.

This case indicates the potential for further clinical investigations into its efficacy as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.